2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenylmethyl group and an acetohydrazide moiety linked to a hydroxyphenylmethylidene group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the piperazine derivative. The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetohydrazide moiety. The final step involves the condensation of the acetohydrazide with the hydroxyphenylmethylidene group under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, while the acetohydrazide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Properties
Molecular Formula |
C23H27ClN4O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H27ClN4O2/c1-2-6-18-8-5-9-19(23(18)30)15-25-26-22(29)17-28-13-11-27(12-14-28)16-20-7-3-4-10-21(20)24/h2-5,7-10,15,30H,1,6,11-14,16-17H2,(H,26,29)/b25-15- |
InChI Key |
UDLNLQCJZUDKSI-MYYYXRDXSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.